molecular formula C24H20ClN5O4 B14118423 Phenylmethyl 2-[8-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imi dazolino[1,2-h]purin-3-yl]acetate

Phenylmethyl 2-[8-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imi dazolino[1,2-h]purin-3-yl]acetate

Cat. No.: B14118423
M. Wt: 477.9 g/mol
InChI Key: YLPXDFYKJWZAKZ-UHFFFAOYSA-N
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Description

Benzyl 2-[8-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate is a complex organic compound that belongs to the class of imidazo[1,2-g]purine derivatives This compound is characterized by its unique structure, which includes a benzyl group, a chlorophenyl group, and an imidazo[1,2-g]purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-[8-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate typically involves multi-step organic reactions. One common method involves the condensation of 3-chlorobenzaldehyde with 1,7-dimethylxanthine to form an intermediate, which is then cyclized to produce the imidazo[1,2-g]purine core. The final step involves the esterification of the resulting compound with benzyl acetate under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-[8-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 2-[8-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl 2-[8-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate involves its interaction with specific molecular targets. The compound can bind to and inhibit the activity of certain enzymes, such as kinases, which play a crucial role in cellular signaling pathways. This inhibition can lead to the disruption of cell proliferation and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2-[8-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate is unique due to its specific structural features, such as the presence of both a chlorophenyl group and an imidazo[1,2-g]purine core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C24H20ClN5O4

Molecular Weight

477.9 g/mol

IUPAC Name

benzyl 2-[6-(3-chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate

InChI

InChI=1S/C24H20ClN5O4/c1-15-12-28-20-21(26-23(28)30(15)18-10-6-9-17(25)11-18)27(2)24(33)29(22(20)32)13-19(31)34-14-16-7-4-3-5-8-16/h3-12H,13-14H2,1-2H3

InChI Key

YLPXDFYKJWZAKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC(=CC=C4)Cl)N(C(=O)N(C3=O)CC(=O)OCC5=CC=CC=C5)C

Origin of Product

United States

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